molecular formula C7H10NO4P B14498616 [Amino(3-hydroxyphenyl)methyl]phosphonic acid CAS No. 63207-59-0

[Amino(3-hydroxyphenyl)methyl]phosphonic acid

Katalognummer: B14498616
CAS-Nummer: 63207-59-0
Molekulargewicht: 203.13 g/mol
InChI-Schlüssel: WZTKTGLARJTKBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Amino(3-hydroxyphenyl)methyl]phosphonic acid is a chemical compound characterized by the presence of an amino group, a hydroxyphenyl group, and a phosphonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Amino(3-hydroxyphenyl)methyl]phosphonic acid typically involves the reaction of 3-hydroxybenzaldehyde with aminomethylphosphonic acid. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The process may include steps such as esterification, hydrolysis, and purification to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

[Amino(3-hydroxyphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

[Amino(3-hydroxyphenyl)methyl]phosphonic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of [Amino(3-hydroxyphenyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[Amino(3-hydroxyphenyl)methyl]phosphonic acid is unique due to the presence of both amino and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler phosphonic acid derivatives .

Eigenschaften

CAS-Nummer

63207-59-0

Molekularformel

C7H10NO4P

Molekulargewicht

203.13 g/mol

IUPAC-Name

[amino-(3-hydroxyphenyl)methyl]phosphonic acid

InChI

InChI=1S/C7H10NO4P/c8-7(13(10,11)12)5-2-1-3-6(9)4-5/h1-4,7,9H,8H2,(H2,10,11,12)

InChI-Schlüssel

WZTKTGLARJTKBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)C(N)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.